N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . The molecule also contains a morpholinoethyl group and a sulfonamide group, which are common in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzo[d][1,3]dioxol-5-yl group, for example, might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Enzyme Inhibition and Potential Therapeutic Applications
A study investigated the effects of sulfonamide derivatives on cyclooxygenase enzymes, highlighting the role of specific substituents in enhancing selectivity and potency for COX-2 inhibition. This research could be foundational for developing new treatments for conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).
Antioxidant Properties and Disease Association
Another study focused on benzenesulfonamides with 1,3,5-triazine motifs, examining their antioxidant properties and potential as inhibitors for enzymes linked to neurodegenerative diseases and pigmentation disorders. The findings revealed moderate antioxidant activity and significant enzyme inhibition, suggesting therapeutic potential (Nabih Lolak et al., 2020).
Antimicrobial Activity
Research on thiourea derivatives bearing benzenesulfonamide moiety demonstrated promising antimycobacterial activity, offering insights into structure-activity relationships that could inform the development of new antituberculosis drugs (M. Ghorab et al., 2017).
Structural Characterization and Drug Development Potential
A study on AND-1184 and its hydrochloride form, compounds with potential as active pharmaceutical ingredients (APIs) for treating dementia, provided detailed structural characterization, supporting the development of dementia treatments (Tomasz Pawlak et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-14-10-16(21)3-5-20(14)29(24,25)22-12-17(23-6-8-26-9-7-23)15-2-4-18-19(11-15)28-13-27-18/h2-5,10-11,17,22H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRYYBSCBFKZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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